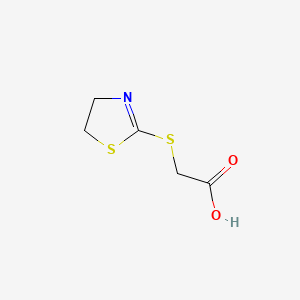

(4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid

Description

"(4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid" (CAS: 790270-74-5) is a sulfur-containing heterocyclic compound with a molecular formula of $ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{2}\text{S}_{3} $ and a molecular weight of 298.4 g/mol . Its structure comprises a 4,5-dihydrothiazole ring fused to a 1,3,4-thiadiazole moiety, substituted with a sulfanylacetic acid group. This compound is synthesized via thiol–disulfide exchange reactions, as described in , where mercaptoacetic acid reacts with potassium hydroxide and thiadiazole derivatives under controlled pH conditions . The presence of multiple sulfur atoms and the acidic carboxylic group contributes to its reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c7-4(8)3-10-5-6-1-2-9-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFIRYJHJMFNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257844 | |

| Record name | 2-[(4,5-Dihydro-2-thiazolyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-15-4 | |

| Record name | 2-[(4,5-Dihydro-2-thiazolyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4,5-Dihydro-2-thiazolyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of thiazole derivatives with appropriate sulfanyl-acetic acid precursors. One common method includes the condensation of 2-aminothiazole with chloroacetic acid under basic conditions, followed by thiolation to introduce the sulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: (4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfanyl-acetic acid moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also participate in signaling pathways by binding to receptors and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, synthesis, and physicochemical properties:

(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids (5a–d)

- Structure : These derivatives feature a disulfanyl (-S-S-) bridge linking the thiadiazole ring to the acetic acid group, unlike the single sulfanyl (-S-) group in the parent compound .

- Synthesis: Prepared via thiol–disulfide exchange using mercaptoacetic acid and potassium hydroxide, similar to the target compound but with additional arylideneamino substituents .

- Properties: The disulfanyl group enhances oxidative stability but may reduce solubility in aqueous media compared to the monosulfanyl analog.

5-(4-Methoxy-benzylidene)-4-oxo-4,5-dihydro-thiazol-2-ylsulfanyl]-acetic Acid Ethyl Ester

- Structure : An ethyl ester derivative with a 4-methoxy-benzylidene substituent on the thiazole ring .

- Synthesis : Likely involves esterification of the parent acetic acid, altering the carboxyl group to an ethyl ester.

- This modification is common in prodrug strategies to enhance bioavailability .

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-acetic Acid

- Structure : Replaces the thiazole ring with an imidazole ring, which contains two nitrogen atoms instead of one nitrogen and one sulfur .

- Synthesis : Synthesized via analogous thiol-exchange reactions but starting from imidazole precursors.

- However, the absence of a thiadiazole ring reduces sulfur-related reactivity .

Table 1: Comparative Analysis of Key Features

Structural and Reactivity Insights

- Electron Density : The thiazole-thiadiazole fusion in the parent compound creates electron-deficient regions, favoring nucleophilic substitution reactions. In contrast, imidazole derivatives exhibit electron-rich regions due to aromatic nitrogen lone pairs .

- Acidity : The carboxylic acid group in "this compound" (pKa ~2–3) is more acidic than its ethyl ester analog (pKa ~4–5), influencing ionization and solubility under physiological conditions .

- Synthetic Flexibility : Thiol-disulfide exchange (used for the parent compound) allows modular substitution, whereas imidazole derivatives require distinct synthetic pathways .

Biological Activity

(4,5-Dihydro-thiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a thiazole ring and a sulfanyl group, has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, and it features the following structural components:

- Thiazole Ring : A five-membered aromatic ring containing sulfur and nitrogen.

- Sulfanyl Group : Contributes to the compound's reactivity and biological activity.

- Acetic Acid Moiety : Enhances solubility and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 189.25 g/mol |

| Solubility | >39.9 µg/mL at pH 7.4 |

| Melting Point | Not specified |

| LogP | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

- Effective against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also shown promise in cancer research. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Testing

A cytotoxicity assay was conducted on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- IC values were determined to be approximately 15 µM for HeLa cells, indicating potent anticancer activity.

- The presence of the thiazole ring is believed to enhance interaction with cellular targets involved in proliferation.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro.

Research Findings

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages:

- The compound reduced levels of TNF-alpha and IL-6 by approximately 50%.

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : Inhibition of enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : Downregulation of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.